molecular formula C7H5F2NS B13605663 2,3-Difluorobenzothioamide

2,3-Difluorobenzothioamide

Cat. No.: B13605663
M. Wt: 173.19 g/mol
InChI Key: FOZQZRBSXLZPJT-UHFFFAOYSA-N
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Description

2,3-Difluorobenzothioamide is an organic compound with the molecular formula C7H5F2NS It is a derivative of benzothioamide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorobenzothioamide typically involves the reaction of 2,3-difluorobenzonitrile with ammonium sulfide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like pyridine at elevated temperatures (around 50°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorobenzothioamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thioamide group can be oxidized to form sulfonamides or reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzothioamides.

    Oxidation Reactions: Products include sulfonamides.

    Reduction Reactions: Products include amines.

Scientific Research Applications

2,3-Difluorobenzothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluorobenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The thioamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

  • 2,4-Difluorobenzothioamide
  • 2,5-Difluorobenzothioamide
  • 2,6-Difluorobenzothioamide

Comparison: 2,3-Difluorobenzothioamide is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other difluorobenzothioamides, the 2,3-substitution pattern may result in different electronic and steric effects, leading to variations in its interactions with molecular targets and its overall properties.

Properties

Molecular Formula

C7H5F2NS

Molecular Weight

173.19 g/mol

IUPAC Name

2,3-difluorobenzenecarbothioamide

InChI

InChI=1S/C7H5F2NS/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11)

InChI Key

FOZQZRBSXLZPJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=S)N

Origin of Product

United States

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